"Perfluoro-2,7-dimethyloctane" chemical structure and properties
"Perfluoro-2,7-dimethyloctane" chemical structure and properties
An In-Depth Technical Guide to Perfluoro-2,7-dimethyloctane: Structure, Properties, and Applications
Introduction
Perfluoro-2,7-dimethyloctane is a fully fluorinated, branched-chain alkane. As a member of the broader class of perfluorocarbons (PFCs), and by extension, per- and polyfluoroalkyl substances (PFAS), it embodies a unique combination of physical and chemical properties conferred by the substitution of all hydrogen atoms with fluorine. This extensive fluorination results in a molecule with remarkable thermal stability, chemical inertness, high density, and low surface tension.[1]
This technical guide offers a comprehensive overview of Perfluoro-2,7-dimethyloctane for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document delves into the molecular architecture, physicochemical characteristics, synthesis paradigms, and potential applications of this specialized fluorochemical, grounding its utility in the fundamental principles of fluorine chemistry. We will explore the causality behind its unique properties and the practical implications for its use in advanced materials, biomedical research, and specialized solvent applications, while also addressing the critical safety and environmental context associated with the PFAS class of compounds.
Part 1: Molecular Architecture and Identification
The precise identity of a chemical substance is foundational to its scientific application. For Perfluoro-2,7-dimethyloctane, its structure is key to its distinct properties, differentiating it from linear perfluoroalkanes and other isomers.
Chemical Identity
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IUPAC Name: 1,1,1,2,3,3,4,4,5,5,6,6,7,8,8,8-hexadecafluoro-2,7-bis(trifluoromethyl)octane[2]
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Common Name: Perfluoro-2,7-dimethyloctane
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CAS Number: 3021-63-4[2]
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Molecular Formula: C₁₀F₂₂[2]
For unambiguous digital and database identification, the following identifiers are critical:
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SMILES: FC(F)(F)C(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(C(F)(F)F)C(F)(F)F[2]
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InChIKey: OBAVAMUHCSFDSY-UHFFFAOYSA-N[2]
Structural Representation
The branched nature of the molecule is a defining characteristic. The octane backbone is substituted with two trifluoromethyl groups at the 2 and 7 positions, leading to a sterically hindered and chemically shielded structure.
Caption: 2D structure of Perfluoro-2,7-dimethyloctane.
Isomeric Considerations
The common industrial synthesis route for perfluorochemicals, electrochemical fluorination (ECF), typically yields a mixture of isomers.[4] This process can produce not only the desired branched structure but also its linear counterpart (perfluorodecane) and other branched isomers. The separation of these isomers is a significant purification challenge. The specific 2,7-dimethyl branching influences the molecule's boiling point, viscosity, and pour point relative to other C₁₀F₂₂ isomers, which is a critical consideration for applications like heat transfer fluids or lubricants.
Part 2: Physicochemical Properties
The properties of Perfluoro-2,7-dimethyloctane are a direct consequence of its molecular structure. The carbon backbone is effectively shielded by a dense sheath of fluorine atoms. The high electronegativity of fluorine polarizes the C-F bonds, but the symmetry of the fluorination results in a molecule with low overall polarity and weak intermolecular forces (primarily London dispersion forces). This leads to its characteristic high density, low surface tension, and both hydrophobic (water-repelling) and lipophobic (oil-repelling) nature.[1]
Summary of Physical Properties
The following table summarizes key quantitative data. It is important to note that literature values, particularly for boiling and melting points, can show variation due to measurement conditions or isomeric purity.
| Property | Value | Unit | Source(s) |
| Appearance | Clear, colorless, odorless liquid | - | [1] |
| Density | 1.830 | g/cm³ | [1] |
| Boiling Point | ~144 - 155 | °C | [1][3] |
| 379.84 (106.7) | K (°C) | [5] | |
| Melting Point | -10 | °C | [1] |
| 239.64 (-33.5) | K (°C) | [5] | |
| Octanol/Water Partition Coeff. (logP) | 7.193 | - | [5] |
| Water Solubility (log₁₀WS) | -7.85 | mol/L | [5] |
| Critical Temperature (T_c) | 482.36 | K | [5] |
| Critical Pressure (P_c) | 1127.59 | kPa | [5] |
| Enthalpy of Vaporization (Δ_vap_H°) | 48.80 ± 1.10 | kJ/mol | [5] |
Key Performance Characteristics
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Chemical and Thermal Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the molecule exceptionally resistant to chemical attack, oxidation, and thermal degradation.[1][6] This inertness is the cornerstone of its use in aggressive environments.
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Solubility Profile: As a nonpolar compound, it is virtually insoluble in water but shows solubility in nonpolar organic solvents and other fluorinated liquids.[1] Its high logP value indicates a strong preference for lipophilic environments over aqueous ones, though it does not accumulate in fatty tissues in the same manner as other persistent halogenated compounds.[5][6]
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Gas Solubility: A hallmark of perfluorocarbons is their remarkable capacity to dissolve gases, including oxygen and carbon dioxide.[7][8] This property is significantly higher than in water or hydrocarbon-based solvents and forms the basis for potential biomedical applications.
Part 3: Synthesis and Manufacturing
The synthesis of a specific, highly-branched perfluoroalkane like Perfluoro-2,7-dimethyloctane is not trivial. The primary industrial method, while effective for bulk production, lacks selectivity.
Electrochemical Fluorination (ECF)
The most common commercial-scale method for producing perfluorinated compounds is the Simons Process of Electrochemical Fluorination.[4]
Methodology:
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Precursor Selection: The hydrocarbon analogue, 2,7-dimethyloctane, is dissolved in anhydrous hydrogen fluoride (aHF).
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Electrolysis: An electric current is passed through the solution using nickel anodes. This process does not involve direct fluorination by F₂ gas.
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Mechanism: The organic substrate is oxidized at the anode, generating radical cations that are subsequently quenched by fluoride ions from the electrolyte. This process continues until all C-H bonds are replaced by C-F bonds.
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Product Recovery: The dense, immiscible perfluorochemical phase separates from the HF, allowing for its recovery.
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Purification: The crude product is a complex mixture of the target isomer, other branched and linear C₁₀F₂₂ isomers, and fragmentation products. Extensive fractional distillation is required to isolate Perfluoro-2,7-dimethyloctane to a high degree of purity.
Causality and Limitations: The ECF process is inherently aggressive and prone to carbocation rearrangements and fragmentation of the carbon skeleton.[4] This lack of selectivity is the primary reason for the formation of isomeric byproducts. The choice to use ECF is driven by the low cost of the reagents (HF and electricity) compared to more selective but expensive fluorinating agents.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 1,1,1,2,3,3,4,4,5,5,6,6,7,8,8,8-Hexadecafluoro-2,7-bis(trifluoromethyl)octane | C10F22 | CID 18184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Perfluoro-2,7-dimethyloctane (CAS 3021-63-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Perfluorinated alkyl substances: emerging insights into health risks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5434319A - Production of perfluoroalkanes - Google Patents [patents.google.com]
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